Cas no 60670-47-5 (3,3-dimethylcyclopentan-1-ol)

3,3-dimethylcyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- Cyclopentanol, 3,3-dimethyl-
- 3,3-dimethylCyclopentanol
- 3,3-dimethylcyclopentan-1-ol
- 837-218-8
- 60670-47-5
- (1R)-3,3-dimethylcyclopentanol
- 2485022-38-4
- SCHEMBL743280
- AKOS019265705
- EN300-747106
- AT44482
- DA-04469
-
- インチ: InChI=1S/C7H14O/c1-7(2)4-3-6(8)5-7/h6,8H,3-5H2,1-2H3
- InChIKey: QKFKROULLRFXMV-UHFFFAOYSA-N
計算された属性
- 精确分子量: 114.104465066g/mol
- 同位素质量: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 86.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 20.2Ų
3,3-dimethylcyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D478583-2mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 2mg |
$ 65.00 | 2022-06-05 | ||
Enamine | EN300-747106-0.05g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 0.05g |
$166.0 | 2023-01-03 | |
Aaron | AR00VW1I-100mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 100mg |
$366.00 | 2025-02-12 | |
1PlusChem | 1P00VVT6-250mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 250mg |
$499.00 | 2024-04-22 | |
1PlusChem | 1P00VVT6-5g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 5g |
$2621.00 | 2024-04-22 | |
A2B Chem LLC | AO86762-100mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 100mg |
$297.00 | 2024-04-19 | |
A2B Chem LLC | AO86762-1g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 1g |
$787.00 | 2024-04-19 | |
A2B Chem LLC | AO86762-5g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 5g |
$2214.00 | 2024-04-19 | |
A2B Chem LLC | AO86762-10g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 10g |
$3266.00 | 2024-04-19 | |
TRC | D478583-1mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 1mg |
$ 50.00 | 2022-06-05 |
3,3-dimethylcyclopentan-1-ol 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
3,3-dimethylcyclopentan-1-olに関する追加情報
3,3-Dimethylcyclopentan-1-ol: A Comprehensive Overview
3,3-Dimethylcyclopentan-1-ol, also known by its CAS number 60670-47-5, is a cyclic alcohol with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of cyclohexenols, and its structure consists of a cyclopentane ring with two methyl groups attached to the third carbon and a hydroxyl group (-OH) at the first carbon. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 3,3-dimethylcyclopentan-1-ol has been extensively studied, with researchers exploring various methods to optimize its production. One of the most common approaches involves the hydroboration of alkenes, followed by oxidation to yield the corresponding alcohol. Recent advancements in catalytic systems have enabled higher yields and better selectivity in this process. For instance, the use of transition metal catalysts like rhodium or ruthenium has been shown to significantly enhance the efficiency of hydroboration reactions. These developments have not only improved the scalability of production but also reduced environmental impact by minimizing waste generation.
In terms of physical properties, 3,3-dimethylcyclopentan-1-ol exhibits a melting point of approximately -45°C and a boiling point around 145°C under standard atmospheric pressure. Its density is about 0.98 g/cm³, which is slightly lower than water due to its hydrophobic nature. The compound is soluble in organic solvents such as dichloromethane and ethyl acetate but shows limited solubility in water. These properties make it suitable for use in organic synthesis reactions where controlled solubility is crucial.
The chemical reactivity of 3,3-dimethylcyclopentan-1-ol is influenced by its hydroxyl group and the steric hindrance introduced by the two methyl groups on the cyclopentane ring. The hydroxyl group can participate in hydrogen bonding, which affects its interaction with other molecules. The steric hindrance from the methyl groups can slow down certain reactions but also provides protection against unwanted side reactions. For example, in nucleophilic substitution reactions, the bulky methyl groups can hinder access to reactive sites, making such reactions less favorable unless specific conditions are applied.
3,3-Dimethylcyclopentan-1-ol has found applications in various industries due to its unique properties. In pharmaceuticals, it serves as an intermediate in the synthesis of complex molecules with bioactive properties. Its ability to form stable intermediates makes it valuable in multi-step synthesis processes. In materials science, it has been explored as a precursor for high-performance polymers and coatings. Additionally, its use as a solvent in certain chemical processes has been documented due to its moderate polarity and low toxicity.
In recent years, there has been growing interest in utilizing 3,3-dimethylcyclopentan-1-ol for green chemistry applications. Researchers have investigated its potential as a renewable resource-derived compound for sustainable chemical production. By integrating this compound into bio-based feedstocks, industries can reduce their reliance on fossil fuels while maintaining high product quality.
The safety profile of 3,3-dimethylcyclopentan-1-ol is another critical aspect that must be considered for its handling and storage. While it is not classified as hazardous under normal conditions, precautions should be taken to avoid prolonged exposure or inhalation. Proper ventilation and personal protective equipment (PPE) are recommended during handling to ensure worker safety.
In conclusion, 3,3-dimethylcyclopentan-1-ol, with its CAS number 60670-47-5, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and properties continue to drive innovative research and development efforts aimed at harnessing its full potential while ensuring sustainable practices are maintained throughout its lifecycle.
60670-47-5 (3,3-dimethylcyclopentan-1-ol) Related Products
- 1369861-28-8(2-Isopropoxy-6-methylbenzoic acid)
- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)
- 1596831-69-4(1-Propanone, 3-[(2-hydroxy-1-methylethyl)thio]-1-phenyl-)
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 1146902-08-0((3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one)
- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 1805536-50-8(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 392237-90-0(N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide)




